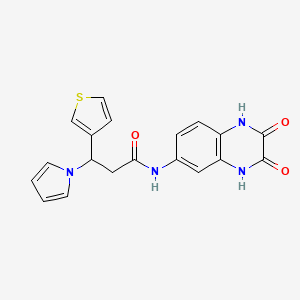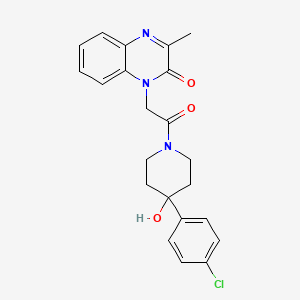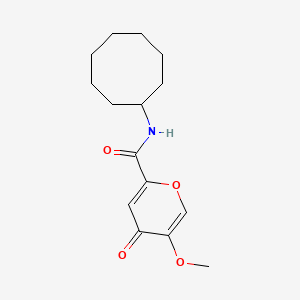
N-(2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide is a complex organic compound featuring a quinoxaline core, a pyrrole ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a dicarbonyl compound, such as glyoxal, under acidic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Attachment of the Thiophene Moiety: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Final Amide Formation: The final step involves the formation of the amide bond, typically achieved by reacting the quinoxaline derivative with a suitable acyl chloride or anhydride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrrole rings, leading to the formation of sulfoxides or N-oxides.
Reduction: Reduction reactions can target the quinoxaline core, converting the dioxo groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and organolithium or Grignard reagents for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides, N-oxides.
Reduction: Hydroxylated quinoxaline derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple reactive sites allow for diverse chemical modifications.
Biology
The compound’s structure suggests potential biological activity, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine
Due to its potential biological activity, it could be explored for therapeutic applications, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry
In materials science, the compound could be used in the development of organic semiconductors or as a precursor for the synthesis of polymers with specific electronic properties.
Mechanism of Action
The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The quinoxaline core could intercalate with DNA, while the pyrrole and thiophene rings might interact with proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalinyl)acetamide: Similar quinoxaline core but different side chains.
3-(1H-Pyrrol-1-yl)-3-(3-thienyl)propanamide: Lacks the quinoxaline core.
N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalinyl)-3-(1H-indol-1-yl)-3-(3-thienyl)propanamide: Contains an indole ring instead of a pyrrole ring.
Uniqueness
The combination of the quinoxaline, pyrrole, and thiophene moieties in N-(2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide provides a unique set of chemical properties, making it versatile for various applications. Its structure allows for multiple points of chemical modification, enhancing its utility in synthetic chemistry and potential biological activity.
Properties
Molecular Formula |
C19H16N4O3S |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C19H16N4O3S/c24-17(10-16(12-5-8-27-11-12)23-6-1-2-7-23)20-13-3-4-14-15(9-13)22-19(26)18(25)21-14/h1-9,11,16H,10H2,(H,20,24)(H,21,25)(H,22,26) |
InChI Key |
FYISQCJWSCSVQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C(CC(=O)NC2=CC3=C(C=C2)NC(=O)C(=O)N3)C4=CSC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10983283.png)

![1-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B10983295.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10983315.png)
![2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B10983318.png)
![N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10983323.png)
![N,N-dimethyl-4-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide](/img/structure/B10983324.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B10983331.png)
![2-(4-Fluorobenzyl)-7-(2,3,4-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10983337.png)

![3-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-4,6-dimethyl-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one](/img/structure/B10983348.png)
![1-[4-(4-Chlorophenyl)piperazino]-5-(3-oxopiperazino)-1,5-pentanedione](/img/structure/B10983353.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B10983369.png)
![ethyl 4-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B10983372.png)
